molecular formula C5H5N5 B14605051 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl- CAS No. 61139-70-6

1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-

Cat. No.: B14605051
CAS No.: 61139-70-6
M. Wt: 135.13 g/mol
InChI Key: HRZSUHCLKYJCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate hydrazides with orthoformate esters . This reaction produces a mixture of cyclization products, which can be separated and purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Mechanism of Action

The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include:

Uniqueness

What sets 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine apart is its specific fusion of triazole and triazine rings, which imparts unique chemical and biological properties

Properties

CAS No.

61139-70-6

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3

InChI Key

HRZSUHCLKYJCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.